![molecular formula C18H13F3N4O B2391791 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2034230-86-7](/img/structure/B2391791.png)

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

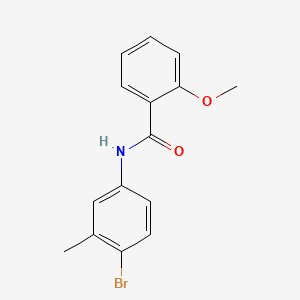

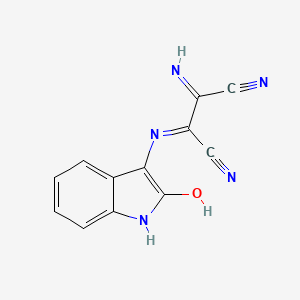

The compound “N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazine ring, and a benzamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups . The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the aromatic rings and the benzamide group . Further studies would be needed to fully understand its reactivity.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the trifluoromethyl group could influence its polarity and solubility .Applications De Recherche Scientifique

Anti-tubercular Agents

A study by Srinivasarao et al. (2020) explored the synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, several exhibited significant activity, demonstrating the potential of these derivatives as potent anti-tubercular agents. The compounds were also found to be non-toxic to human cells, indicating their suitability for further development (S. Srinivasarao et al., 2020).

Anti-Influenza Virus Activity

Another study by Hebishy et al. (2020) described a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. These compounds were tested in vitro for their anti-influenza A virus (subtype H5N1) activity, with several demonstrating significant antiviral activities (A. Hebishy et al., 2020).

Antimicrobial Evaluation

Bhuiyan et al. (2006) synthesized new thienopyrimidine derivatives, evaluating them for antimicrobial activity. Some derivatives exhibited pronounced antimicrobial activity, highlighting their potential as antimicrobial agents (M. Bhuiyan et al., 2006).

Antitumor Activity

A study by Flefel et al. (2018) involved the synthesis of novel pyridine and fused pyridine derivatives, subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, with some showing promise for antitumor applications (E. M. Flefel et al., 2018).

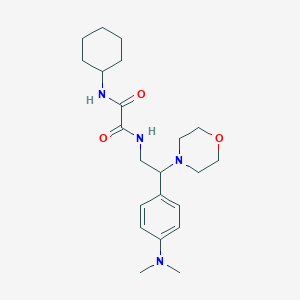

Histone Deacetylase Inhibition

Zhou et al. (2008) reported on the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, demonstrating selective inhibition of histone deacetylases. This compound showed potential as an anticancer drug, indicating the broader applicability of similar compounds in cancer treatment (Nancy Z. Zhou et al., 2008).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that similar compounds have shown significant inhibitory activity with ic50 values ranging from 135 to 218 μM

Biochemical Pathways

Given its reported anti-tubercular activity , it may be involved in pathways related to the survival and proliferation of Mycobacterium tuberculosis

Result of Action

The reported anti-tubercular activity suggests that it may have a significant impact on the survival and proliferation of mycobacterium tuberculosis .

Propriétés

IUPAC Name |

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N4O/c19-18(20,21)14-5-1-3-12(9-14)17(26)25-11-15-16(24-8-7-23-15)13-4-2-6-22-10-13/h1-10H,11H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVWVLUFDIJXPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2391709.png)

![1-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4H,5H,7H-thieno[2,3-c]pyran-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2391710.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2391713.png)

![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)

![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)

![(4E)-4-(2-phenylhydrazin-1-ylidene)-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2391724.png)